molecular formula C20H17FN2O2S2 B7636240 Methyl 2-(benzylcarbamothioylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate

Methyl 2-(benzylcarbamothioylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No. B7636240
M. Wt: 400.5 g/mol
InChI Key: KXABZZFBTRGDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(benzylcarbamothioylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a thiophene derivative that has been synthesized using a specific method and has shown promising results in several scientific studies.

Mechanism of Action

The mechanism of action of Methyl 2-(benzylcarbamothioylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, pain, and tumor growth. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to inhibit the activity of various protein kinases involved in tumor growth and survival.
Biochemical and Physiological Effects:
Methyl 2-(benzylcarbamothioylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types. It has also been shown to reduce the activity of various signaling pathways involved in tumor growth and survival. Additionally, this compound has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and antitumor effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Methyl 2-(benzylcarbamothioylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate in lab experiments is its potent pharmacological effects. This compound has been shown to exhibit significant anti-inflammatory and antitumor activity, which makes it a promising candidate for further research. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments.
One of the limitations of using Methyl 2-(benzylcarbamothioylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate in lab experiments is its potential toxicity. Although this compound has been shown to be relatively safe in animal studies, further research is needed to determine its safety in humans. Additionally, this compound may have off-target effects, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on Methyl 2-(benzylcarbamothioylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate. One potential direction is to further investigate its anti-inflammatory and analgesic properties, with the aim of developing new treatments for chronic pain and inflammatory diseases. Another potential direction is to investigate its potential use as an antitumor agent, with the aim of developing new cancer treatments. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, with the aim of developing new drugs for clinical use.

Synthesis Methods

The synthesis of Methyl 2-(benzylcarbamothioylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate involves a multi-step process. The first step involves the reaction of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid to form 4-(4-fluorophenyl)thiophene-2-carboxaldehyde. This intermediate is then reacted with benzyl isocyanate to form 2-(benzylcarbamothioylamino)-4-(4-fluorophenyl)thiophene-3-carboxaldehyde. The final step involves the reaction of this intermediate with methyl iodide to form the desired product, Methyl 2-(benzylcarbamothioylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate.

Scientific Research Applications

Methyl 2-(benzylcarbamothioylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties. It has also been shown to possess significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been studied for its potential use as an antifungal agent.

properties

IUPAC Name

methyl 2-(benzylcarbamothioylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S2/c1-25-19(24)17-16(14-7-9-15(21)10-8-14)12-27-18(17)23-20(26)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXABZZFBTRGDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(benzylcarbamothioylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate

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